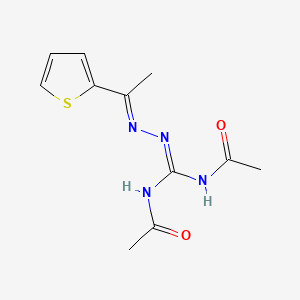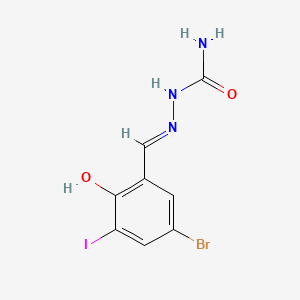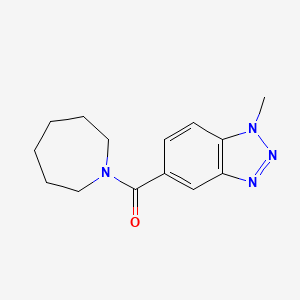![molecular formula C20H24N4O2S B13379642 2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone](/img/structure/B13379642.png)
2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cinnamyl group attached to a piperazine ring, a sulfanyl group, and a pyrimidinone core.
Preparation Methods
The synthesis of 2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves multiple steps, starting with the preparation of the piperazine derivative. The synthetic route typically includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of cinnamyl chloride with piperazine to form 4-cinnamyl-1-piperazine.
Introduction of the Sulfanyl Group:
Formation of the Pyrimidinone Core: The final step involves the cyclization of the intermediate compound to form the pyrimidinone core.
Chemical Reactions Analysis
2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the cinnamyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-{[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-6-methyl-4(3H)-pyrimidinone can be compared with other similar compounds, such as:
2-methyl-AP-237: Another piperazine derivative with similar structural features but different functional groups.
AP-237 (bucinnazine): A compound with a similar piperazine core but different substituents.
AP-238: Another related compound with variations in the cinnamyl and sulfanyl groups.
Properties
Molecular Formula |
C20H24N4O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-methyl-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H24N4O2S/c1-16-14-18(25)22-20(21-16)27-15-19(26)24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14H,9-13,15H2,1H3,(H,21,22,25)/b8-5+ |
InChI Key |
COSULHHJMDBABU-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide](/img/structure/B13379561.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-({5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13379563.png)
![Ethyl 2-acetyl-3-[4-(2-{4-[(2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]phenyl}ethyl)anilino]acryloylcarbamate](/img/structure/B13379574.png)

![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B13379597.png)
![diethyl 4-amino-2-(4-chlorophenyl)-3,8-dioxo-2,8-dihydro-3H-thieno[4,3,2-de]phthalazine-5,6-dicarboxylate](/img/structure/B13379608.png)
![2-[(4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}-2-hydroxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B13379613.png)

![ethyl 2-anilino-5-({1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B13379633.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B13379641.png)


![(6E)-4-iodo-6-[[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13379652.png)
![3-amino-6-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13379659.png)
